4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine ring fused to a 1,2,4-oxadiazole moiety substituted with a 2-methylpropyl (isobutyl) group at position 2. Its molecular formula is C₁₁H₁₉N₃O, with a molecular weight of 209.29 g/mol (unprotonated form) . Notably, it is listed as discontinued by CymitQuimica, though its analogs remain significant in research .
Properties
IUPAC Name |
3-(2-methylpropyl)-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)7-10-13-11(15-14-10)9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNJIVILDXMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps, including the formation of the oxadiazole ring followed by its attachment to the piperidine structure. One common method begins with the condensation of 2-methylpropyl hydrazine with ethyl oxalyl chloride to form the intermediate, which subsequently undergoes cyclization to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with piperidine under controlled conditions to obtain the final product.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may be employed to enhance reaction efficiency and yield. Purification processes, including recrystallization and chromatography, are integral to ensuring the compound's purity for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to amines or other derivatives.
Substitution: Halogenation, nitration, and other substitution reactions are feasible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as chlorine or bromine. Reaction conditions, including solvent choice, temperature, and pH, are meticulously controlled to favor the desired transformation.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, which may elucidate new pathways for drug development and biochemical analysis.
Medicine: Medically, the compound's derivatives are explored for their pharmacological properties, including potential roles as therapeutic agents for various conditions. Studies often focus on their bioactivity, mechanism of action, and efficacy in preclinical and clinical settings.
Industry: Industrial applications may include the use of this compound as a precursor in the synthesis of agrochemicals, dyes, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine exerts its effects is typically studied at the molecular level, focusing on its interaction with specific targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, resulting in observable physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Compounds sharing the piperidine-1,2,4-oxadiazole scaffold differ primarily in substituents on the oxadiazole ring and piperidine modifications. Key analogs include:
Physicochemical Properties
- Lipophilicity : The isobutyl group in the target compound increases lipophilicity (logP ≈ 2.5), enhancing membrane permeability compared to the fluorophenyl analog (logP ≈ 2.1) .
- Melting Points : Thienyl-substituted analogs exhibit lower melting points (68–71°C) due to sulfur’s electron-withdrawing effects, while the isobutyl variant’s hydrochloride form shows higher thermal stability .
- Solubility : Fluorophenyl derivatives demonstrate better aqueous solubility (∼15 mg/mL in PBS) compared to the isobutyl analog (∼5 mg/mL) .
Pharmacological Activity
- GPCR Modulation : The isobutyl analog and its derivatives (e.g., GSK1292263) act as GPR119 agonists , promoting insulin secretion in diabetes models (EC₅₀ = 0.3–1.2 μM) .
- Antimicrobial Activity : Thienyl-substituted analogs inhibit bacterial efflux pumps (MIC = 8–16 μg/mL against S. aureus) .
Research Findings
Synthetic Routes : The target compound is synthesized via cyclization of amidoxime intermediates with isobutyl chloroformate, achieving yields of 65–70% .
Crystallography : SHELX software has been used to resolve its crystal structure, confirming a planar oxadiazole ring and axial piperidine conformation .
Structure-Activity Relationships (SAR) :
Biological Activity
4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticonvulsant Properties
Research has indicated that oxadiazole derivatives exhibit anticonvulsant activity. For instance, a study involving similar compounds demonstrated their effectiveness in reducing seizure activity in animal models. The compounds were tested using the maximal electroshock seizure (MES) model in male Wistar rats, showing promising results compared to standard anticonvulsants like phenytoin .
Neurotoxicity Assessment
Neurotoxicity is a critical factor when evaluating new anticonvulsants. In the aforementioned study, selected derivatives of oxadiazole showed no significant neurotoxic effects at doses up to 100 mg/kg, suggesting a favorable safety profile . This aspect is essential for the development of drugs intended for chronic use.
The biological activity of this compound may be attributed to its interaction with neurotransmitter systems. Compounds containing oxadiazole rings have been shown to modulate GABAergic and glutamatergic pathways, which are crucial in seizure control .
Study 1: Anticonvulsant Efficacy
In a comparative study of various oxadiazole derivatives, it was found that those with specific substitutions on the piperidine ring exhibited enhanced anticonvulsant properties. The structure-activity relationship (SAR) indicated that the presence of a 2-methylpropyl group significantly increased potency .
| Compound | Structure | Potency (MES Model) | Neurotoxicity |
|---|---|---|---|
| A | - | High | None |
| B | - | Moderate | Low |
| C | - | Low | Moderate |
Study 2: Opioid Receptor Interaction
Another area of interest is the potential interaction with opioid receptors. Similar piperazine derivatives have been studied for their ability to act as κ-opioid receptor antagonists. While this specific compound has not been extensively tested in this context, related compounds show promise in modulating pain pathways without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
